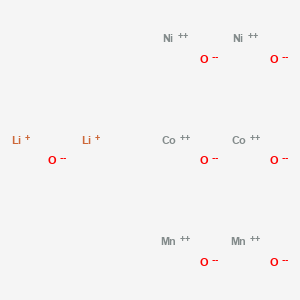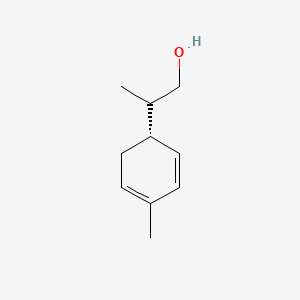
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the selective oxidation of propylene to form propan-1-ol, which can then be further functionalized to introduce the cyclohexadiene ring . This process often employs silver- and gold-based catalysts supported on metal oxides, such as SrFeO3-δ, under specific temperature conditions (260-300°C) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical looping approaches, where catalysts are used in a packed bed reactor to facilitate the oxidation of propylene . The catalysts are periodically re-oxidized with air to maintain their activity, ensuring a continuous production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution, typically in a reflux setup.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohols or hydrocarbons.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Cyclohexanol: A cyclic alcohol with a structure similar to the cyclohexadiene ring in 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclohexadiene ring and a propanol side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
DBERZDFDAKEFPP-QVDQXJPCSA-N |
Isomerische SMILES |
CC1=CC[C@@H](C=C1)C(C)CO |
Kanonische SMILES |
CC1=CCC(C=C1)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
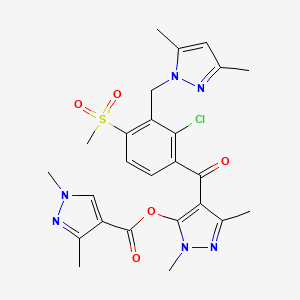
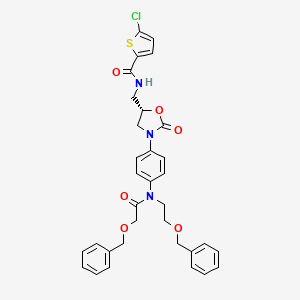
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
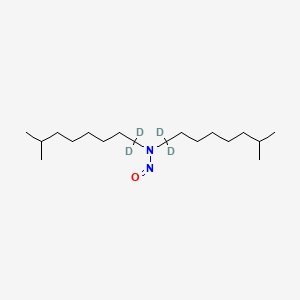
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
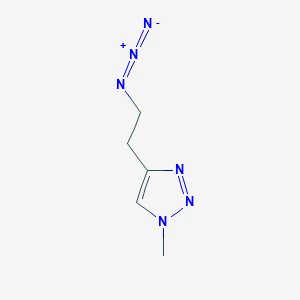
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
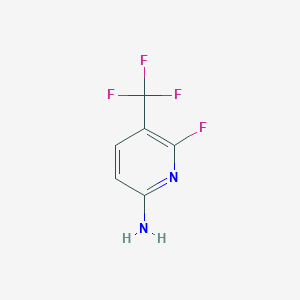
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
